1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Descripción

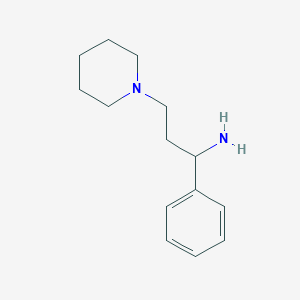

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWYAQXDIBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549822 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41208-24-6 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine

Established Synthetic Routes to the Core Structure

The construction of the achiral backbone of 1-phenyl-3-(piperidin-1-yl)propan-1-amine is accessible through various well-established organic reactions. These include reductive amination, nucleophilic substitution, and multi-step pathways, most notably those involving the Mannich reaction.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. uni-bayreuth.delibretexts.orgmdpi.com This approach involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a potential precursor would be 1-phenyl-3-(piperidin-1-yl)propan-1-one. The reductive amination of this ketone with ammonia (B1221849) or an ammonia equivalent in the presence of a suitable reducing agent would yield the target primary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. nih.gov Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a viable method. rsc.orgresearchgate.net

A plausible reaction scheme is outlined below:

Reactants: 1-phenyl-3-(piperidin-1-yl)propan-1-one, Ammonia (or an ammonia source like ammonium (B1175870) acetate)

Reducing Agent: Sodium borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Pd/C)

Solvent: Methanol or Ethanol

Nucleophilic substitution reactions provide another avenue for the synthesis of the target compound. This strategy involves the displacement of a suitable leaving group by a nucleophile. In this context, piperidine (B6355638) can act as the nucleophile, attacking a 1-phenyl-3-halopropan-1-amine derivative where the halogen serves as the leaving group.

The reaction would proceed as follows:

Substrate: 1-Phenyl-3-chloropropan-1-amine (or the bromo or iodo analogue)

Nucleophile: Piperidine

Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF)

Conditions: Typically requires heating to facilitate the substitution.

A widely utilized and well-documented route to this compound is a multi-step synthesis commencing with the Mannich reaction. thermofisher.comwikipedia.org This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine) to form a β-amino ketone, also known as a Mannich base. thermofisher.commdpi.comgijash.com

The first step is the formation of 1-phenyl-3-(piperidin-1-yl)propan-1-one from acetophenone, formaldehyde, and piperidine, often in the form of its hydrochloride salt. researchgate.netacs.org The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may require heating.

The subsequent step involves the reduction of the carbonyl group of the Mannich base to a primary amine. This can be achieved through various reduction methods, including:

Reductive amination: As described in section 2.1.1, the ketone can be converted to the primary amine.

Direct reduction to the alcohol followed by conversion to the amine: The ketone can first be reduced to the corresponding alcohol, 1-phenyl-3-(piperidin-1-yl)propan-1-ol, using a reducing agent like sodium borohydride. organic-chemistry.org The alcohol can then be converted to the amine through a variety of methods, such as conversion to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

A more direct approach is the conversion of the ketone to an oxime, followed by reduction to the primary amine.

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Mannich Reaction | Acetophenone, Formaldehyde, Piperidine | Ethanol, Reflux | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |

| 2 | Reduction | 1-Phenyl-3-(piperidin-1-yl)propan-1-one | NaBH₄, Methanol | 1-Phenyl-3-(piperidin-1-yl)propan-1-ol |

| 3 | Conversion to Amine | 1-Phenyl-3-(piperidin-1-yl)propan-1-ol | (e.g., Mitsunobu reaction with phthalimide (B116566) followed by hydrolysis) | This compound |

Exploration of Chiral Synthesis and Stereoselective Methodologies

The development of stereoselective methods for the synthesis of chiral amines is of significant interest due to the prevalence of enantiomerically pure amines in pharmaceuticals and other biologically active molecules. For analogues of this compound, which contains a chiral center at the C1 position of the propane (B168953) chain, several chemo-enzymatic and asymmetric catalytic strategies have been explored.

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations to produce enantiomerically pure compounds. For the synthesis of chiral 1,3-diamine analogues, dynamic kinetic resolution (DKR) is a powerful technique. researchgate.netnih.govacs.org DKR combines in situ racemization of the starting material with an enantioselective enzymatic reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield.

Transaminases (TAs) are a class of enzymes that have been successfully employed in the synthesis of chiral amines from prochiral ketones. rsc.orgresearchgate.net For example, enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines have been synthesized using transaminases with high conversion and excellent enantiomeric excess (>99% ee). rsc.org This methodology could potentially be applied to the asymmetric synthesis of analogues of this compound from a suitable prochiral ketone.

Another chemo-enzymatic approach involves the kinetic resolution of racemic amines. This can be achieved through lipase-catalyzed acylation, where one enantiomer of the amine is selectively acylated, allowing for the separation of the two enantiomers.

| Method | Enzyme Class | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Lipase and a racemization catalyst | Racemic amine | Enantiopure acylated amine | High theoretical yield of a single enantiomer |

| Asymmetric Synthesis | Transaminase | Prochiral ketone | Chiral amine | High enantioselectivity |

| Kinetic Resolution | Lipase | Racemic amine | Enantiopure amine and acylated amine | Separation of enantiomers |

Asymmetric catalysis using chiral metal complexes or organocatalysts offers a powerful tool for the synthesis of enantiomerically enriched amines. For the synthesis of chiral 1,3-diamine analogues, several catalytic asymmetric methods have been developed.

Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines with arylboronic acids has been shown to produce highly optically active sulfamides (95–99% ee), which can be further converted to chiral 1,3-diamines. acs.org Additionally, sequential palladium and rhodium catalysis has been used for the asymmetric synthesis of diamine derivatives. nih.gov

Chiral phosphoric acids have been used as catalysts in combination with palladium for the kinetic resolution of racemic amines via stereoselective intramolecular allylation, yielding chiral 1,3-disubstituted isoindolines. nih.gov Furthermore, 1,3-diamine-derived organocatalysts have been designed for asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. acs.org These catalytic systems could be adapted for the asymmetric synthesis of analogues of this compound.

| Catalyst Type | Reaction | Substrate | Product | Enantioselectivity |

|---|---|---|---|---|

| Rhodium/sulfur-olefin complex | Asymmetric 1,2-addition | Cyclic imine, Arylboronic acid | Chiral sulfamide | 95-99% ee |

| Palladium/Chiral Phosphoric Acid | Kinetic Resolution | Racemic amine | Chiral 1,3-disubstituted isoindoline | High selectivity |

| 1,3-Diamine-derived organocatalyst | Asymmetric Mannich Reaction | Ketone | Chiral β-amino ketone | High enantioselectivity |

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound is logically approached through the initial formation of its precursor, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, via the Mannich reaction. This is a three-component condensation involving acetophenone, an aldehyde (typically formaldehyde), and piperidine. tandfonline.comadichemistry.com The resulting β-amino ketone, also known as a Mannich base, is then converted to the target primary amine. nih.gov

Mechanistic Studies of Amine Formation

The formation of the amine functional groups occurs in two distinct stages: the initial aminoalkylation to incorporate the piperidine moiety, and a subsequent reductive amination to form the primary amine at the C1 position.

Stage 1: Mannich Reaction for β-Amino Ketone Formation

The mechanism of the Mannich reaction is a well-established example of nucleophilic addition to a carbonyl group and typically proceeds through two major steps, often under acidic conditions. adichemistry.combyjus.com

Nucleophilic Attack by Enol: Simultaneously, the ketone, acetophenone, undergoes an acid-catalyzed tautomerization to its more nucleophilic enol form. byjus.comlibretexts.org The enol then attacks the electrophilic carbon of the iminium ion, forging a new carbon-carbon bond. organicchemistrytutor.com This step connects the three components.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the carbonyl group and yield the final β-amino ketone product, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. organicchemistrytutor.com

Stage 2: Reductive Amination for Primary Amine Formation

To convert the ketone precursor into the target this compound, the carbonyl group must be transformed into a primary amine. A standard method for this is reductive amination. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of the imine in the presence of the ketone. masterorganicchemistry.com

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts are fundamental to the Mannich reaction, influencing reaction rates, yields, and in some cases, stereoselectivity. numberanalytics.com The choice of catalyst can enable the reaction to proceed under milder conditions and with greater efficiency. ontosight.ai

Acid catalysts, such as mineral acids (e.g., HCl) or Brønsted acids, are traditionally used. youtube.comrsc.org They play a dual role by accelerating both the formation of the iminium ion via dehydration and the enolization of the ketone component, thereby activating both the electrophile and the nucleophile. adichemistry.comorganicchemistrytutor.com

Modern synthetic methods often employ a range of other catalysts to improve performance and sustainability. Lewis acids have been shown to be effective, catalyzing reactions under mild conditions, sometimes even in aqueous media. researchgate.netresearchgate.net For syntheses where stereochemistry is critical, chiral organocatalysts like (S)-proline can facilitate asymmetric Mannich reactions, leading to enantiomerically enriched products, a vital consideration in pharmaceutical chemistry. wikipedia.orglibretexts.orgnih.gov Furthermore, advanced systems using ionic liquids or nanocatalysts are being explored to enhance reaction efficiency and simplify catalyst recovery and reuse. nih.govrsc.org

| Catalyst Type | Example(s) | Primary Role in Reaction Mechanism | Key Advantages |

|---|---|---|---|

| Brønsted Acids | HCl, Acetic Acid, H₃PW₁₂O₄₀ | Promotes dehydration for iminium ion formation; catalyzes ketone enolization. adichemistry.comorganicchemistrytutor.com | Readily available, effective for activating both reaction partners. researchgate.net |

| Lewis Acids | Yb(OTf)₃, Fe(HSO₄)₃, Zn(BF₄)₂ | Activates the aldehyde carbonyl group towards nucleophilic attack by the amine. researchgate.netorganic-chemistry.org | Often allows for milder reaction conditions, high yields, and sometimes compatibility with aqueous media. researchgate.net |

| Organocatalysts | (S)-Proline and derivatives | Forms a nucleophilic enamine intermediate with the ketone, enabling stereoselective attack on the imine. wikipedia.orglibretexts.org | Enables asymmetric synthesis for producing specific enantiomers. youtube.comnih.gov |

| Advanced Systems | Ionic Liquids, Nanomagnetic Catalysts | Varies; can act as acidic/basic catalysts while providing a unique reaction medium. | High efficiency, potential for catalyst recyclability, and environmentally benign characteristics. nih.govrsc.org |

Synthetic Optimization and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of multiple parameters. The primary goals in process chemistry are to develop a method that is not only high-yielding but also safe, cost-effective, scalable, and environmentally sustainable. gd3services.com For the synthesis of this compound, optimization would focus on both the Mannich reaction and the subsequent reductive amination step.

Key parameters for optimization include reactant stoichiometry, solvent choice, temperature, and catalyst selection and loading. acs.org For instance, studies on similar Mannich reactions have shown that adjusting the equivalents of the aldehyde source can be critical; using an excess of paraformaldehyde can ensure the sustained generation of the reactive iminium ion, driving the reaction to completion more efficiently. nih.gov Temperature control is a crucial balance between achieving a practical reaction rate and minimizing the formation of impurities or side products. nih.gov

From a process chemistry perspective, the work-up and purification procedures are of paramount importance. While laboratory syntheses may rely on techniques like column chromatography, these are often impractical and costly at an industrial scale. gd3services.com Therefore, optimization efforts would aim to develop a process where the final product can be isolated in high purity through simpler methods such as crystallization or distillation. The selection of a catalyst that is inexpensive, efficient at low loadings, and easily removed from the final product stream is also a critical consideration. numberanalytics.com Statistical methods like Design of Experiments (DoE) are often employed to systematically study the interplay between these variables and identify the most robust and efficient reaction conditions. acs.org

| Parameter | Considerations for Optimization | Impact on Process |

|---|---|---|

| Reactant Stoichiometry | The molar ratios of acetophenone, formaldehyde, and piperidine can be varied. Using a slight excess of one component (e.g., formaldehyde) may improve conversion. nih.gov | Directly affects reaction yield, conversion rate, and raw material cost. |

| Solvent | Choice of solvent (e.g., ethanol, toluene, water) or performing the reaction under solvent-free conditions. nih.govresearchgate.net | Influences reaction rates, solubility of intermediates, product isolation, and overall process safety and environmental footprint. |

| Temperature | Finding the optimal temperature to ensure a reasonable reaction time without promoting side reactions or degradation. nih.gov | Affects reaction kinetics, impurity profile, and energy consumption. |

| Catalyst Selection & Loading | Choice between acid, base, Lewis acid, or organocatalyst. Optimizing the catalyst concentration (mol%) to maximize efficiency while minimizing cost. acs.org | Impacts reaction rate, selectivity, cost, and the need for downstream catalyst removal steps. |

| Work-up & Purification | Developing non-chromatographic purification methods such as crystallization, extraction, or distillation. gd3services.com | Crucial for achieving high product purity in a scalable and cost-effective manner. |

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms and their functional group identity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the propyl chain. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The proton attached to the chiral carbon (C1) bearing the amine and phenyl groups would also be expected in the downfield region, likely as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The protons of the piperidine ring would show complex multiplets in the aliphatic region of the spectrum. The methylene groups of the propyl chain would also resonate in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the nitrogen and the phenyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-145 ppm). The chiral carbon (C1) would appear in the aliphatic amine region, and its chemical shift would be influenced by the attached phenyl and amino groups. The carbons of the piperidine ring and the propyl chain would be found in the upfield aliphatic region. The chemical shifts of the piperidine carbons are characteristic, typically appearing in the range of δ 20-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | 7.30-7.40 (m) | ~128.5 |

| Phenyl C-H (meta) | 7.20-7.30 (m) | ~127.0 |

| Phenyl C-H (para) | 7.15-7.25 (m) | ~125.8 |

| Phenyl C (ipso) | - | ~145.0 |

| C1-H (methine) | ~4.1 (t) | ~58.0 |

| C2-H₂ (methylene) | ~1.8-2.0 (m) | ~35.0 |

| C3-H₂ (methylene) | ~2.3-2.5 (m) | ~55.0 |

| Piperidine Cα-H₂ | ~2.4-2.6 (m) | ~54.5 |

| Piperidine Cβ-H₂ | ~1.5-1.7 (m) | ~26.0 |

| Piperidine Cγ-H₂ | ~1.4-1.6 (m) | ~24.5 |

| N-H₂ | broad singlet | - |

Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for the definitive assignment of complex spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMQC (Heteronuclear Multiple Quantum Coherence) establish correlations between nuclei, allowing for a complete and unambiguous structural elucidation.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the propyl chain protons and assigning the complex spin systems within the piperidine ring.

HSQC/HMQC (¹H-¹³C Correlation): These experiments map protons directly to the carbons to which they are attached. This is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~58.0 ppm, confirming the assignment of the chiral C1 carbon and its attached proton.

In modern structural analysis, computational methods are increasingly used to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that can be compared with experimental data to validate the proposed structure. These computational approaches are particularly useful for complex molecules where spectral overlap in 1D NMR can make assignments challenging. The accuracy of these predictions has been shown to be quite high, often with root mean square errors of around 0.1-0.2 ppm for ¹H and 1.5 ppm for ¹³C chemical shifts.

Vibrational Spectroscopy for Molecular Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For this compound, key expected vibrational bands would include:

N-H Stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and piperidine moieties would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically found around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the amine and piperidine groups would be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the molecule. The symmetric vibrations of the piperidine ring are also likely to be prominent. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2950 | Strong |

| N-H Bend (scissoring) | ~1620 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1000-1250 | Medium |

Note: These are predicted values based on the analysis of similar structures and may vary with the physical state of the sample.

Normal Coordinate Analysis (NCA) for Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign and interpret vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This analysis involves the calculation of the vibrational frequencies and the corresponding normal modes of a molecule, which describe the collective, synchronous motion of atoms. While a specific, detailed Normal Coordinate Analysis for this compound is not extensively reported in publicly available literature, the principles of NCA can be applied to understand its expected vibrational characteristics based on its constituent functional groups.

The process of NCA is fundamentally based on solving the vibrational secular equation, which is derived from the molecule's geometry, atomic masses, and force field (a set of force constants describing the stiffness of bonds and angles). Modern computational chemistry, particularly Density Functional Theory (DFT) methods, has become instrumental in performing such analyses. For a molecule like this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would first be used to determine the optimized molecular geometry. Following this, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

The Potential Energy Distribution (PED) is then calculated for each vibrational mode. The PED provides a quantitative breakdown of how much each internal coordinate (such as bond stretches, angle bends, and torsions) contributes to a particular normal mode. This is crucial for making unambiguous assignments of the observed spectral bands.

For this compound, the vibrational modes can be categorized based on the motions of its three main structural units: the phenyl group, the piperidine ring, and the propan-1-amine linker.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Atomic Motion |

| Phenyl Group | C-H stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C=C stretching | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the aromatic ring. | |

| C-H in-plane bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the phenyl ring. | |

| C-H out-of-plane bending | 900 - 675 | Bending of the C-H bonds perpendicular to the plane of the phenyl ring. | |

| Piperidine Ring | C-H stretching (aliphatic) | 2950 - 2850 | Asymmetric and symmetric stretching of the methylene (CH₂) groups. |

| CH₂ scissoring | ~1450 | In-plane bending motion of the CH₂ groups. | |

| C-N stretching | 1250 - 1020 | Stretching of the carbon-nitrogen bonds within the piperidine ring. | |

| Ring deformation | Variable | Complex vibrations involving the entire ring structure. | |

| Propan-1-amine Linker | N-H stretching | 3500 - 3300 | Stretching of the nitrogen-hydrogen bond of the primary amine. |

| N-H bending (scissoring) | 1650 - 1580 | Bending motion of the -NH₂ group. | |

| C-N stretching | 1250 - 1020 | Stretching of the carbon-nitrogen bond connecting the propane (B168953) chain to the amine. | |

| C-C stretching | 1150 - 1000 | Stretching of the carbon-carbon bonds in the propane chain. |

This table presents expected wavenumber ranges for the vibrational modes of this compound based on general spectroscopic principles. A detailed NCA would provide precise calculated frequencies and PEDs.

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the current literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. However, the procedure for such an analysis would involve growing a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, which consists of a set of reflections of varying intensities, is collected.

The first step in analyzing the diffraction data is to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ that define the repeating unit of the crystal) and the crystal system. The crystal system classifies the crystal into one of seven categories (cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, or trigonal) based on the symmetry of the unit cell. The space group, which describes the symmetry operations within the unit cell, is also determined. For example, a study on the related compound 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one revealed it to crystallize in the monoclinic system with the space group P2₁/c. nih.gov This information is fundamental to solving the crystal structure.

| Parameter | Description | Information Yielded |

| Crystal System | The classification of the crystal based on its unit cell symmetry (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry of the molecules. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Determines the asymmetric unit and the relationships between molecules in the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating volume of the crystal lattice. | Defines the size and shape of the basic repeating block of the crystal structure. |

| Z Value | The number of molecules per unit cell. | Relates the macroscopic density of the crystal to the molecular weight and unit cell volume. |

This table outlines the key parameters determined from a single-crystal X-ray diffraction experiment. Specific values for this compound are not available in the reviewed literature.

A key piece of information that would be revealed by an X-ray crystal structure analysis of this compound is the conformation of the piperidine ring. Saturated six-membered rings like piperidine are not planar and typically adopt a low-energy "chair" conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can be in either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. For the piperidine ring in this molecule, the propan-1-amine chain attached to the nitrogen is expected to influence the ring's geometry.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. A crystal structure analysis would elucidate these interactions for this compound. The primary amine (-NH₂) group is a key functional group capable of acting as a hydrogen bond donor. It is therefore highly likely that the crystal structure would feature intermolecular hydrogen bonds of the N-H···N type, where the amine group of one molecule donates a hydrogen to the nitrogen atom of either the piperidine ring or the primary amine of a neighboring molecule.

Computational Chemistry and Molecular Modeling Studies of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds. Calculations for 1-Phenyl-3-(piperidin-1-yl)propan-1-amine are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The initial step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized structure reveals that the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov The exploration of the potential energy surface can identify various conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Table 1: Selected Optimized Geometrical Parameters for this compound Note: This data is representative of typical DFT calculation results.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C-N (amine) | 1.46 Å |

| C-C (propane chain) | 1.54 Å | |

| C-N (piperidine) | 1.47 Å | |

| C=C (phenyl ring avg.) | 1.39 Å | |

| Bond Angles | C-C-C (propane) | 112.5° |

| C-N-C (piperidine) | 111.8° | |

| H-N-H (amine) | 107.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically localized on the phenyl ring and the nitrogen atoms, which are electron-rich regions, while the LUMO is distributed over the phenyl ring.

Table 2: Calculated FMO Properties of this compound Note: This data is representative of typical DFT calculation results.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -0.85 |

| Energy Gap (ΔE) | 5.13 |

From these energy values, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

A higher chemical hardness, derived from a large energy gap, indicates greater resistance to changes in its electron distribution. irjweb.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to indicate regions of different electrostatic potential, which is invaluable for predicting how a molecule will interact with other chemical species.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these are concentrated around the nitrogen atoms of the amine and piperidine groups.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those attached to the amine group.

Green Regions: Represent areas of neutral potential.

The MEP map visually confirms the locations of electron-rich and electron-poor centers, corroborating predictions made by other analyses. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies Note: This data is representative of typical DFT calculation results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(Namine) | σ*(C-H) | 2.85 |

| n(Npiperidine) | σ*(C-C) | 3.10 |

| π(C=C)phenyl | π*(C=C)phenyl | 19.50 |

Fukui functions are used within DFT to identify the most reactive sites in a molecule. mdpi.com They describe the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites susceptible to:

Nucleophilic Attack (f+): Where an electron is added to the molecule (LUMO-driven).

Electrophilic Attack (f-): Where an electron is removed from the molecule (HOMO-driven).

Radical Attack (f0): An average of the two.

By calculating the Fukui indices for each atom, one can rank their reactivity towards different types of reagents, providing a more detailed picture of chemical behavior than MEP analysis alone.

To gain deeper insight into the chemical bonding and electronic structure, other quantum chemical descriptors can be analyzed:

Quantum Theory of Atoms in Molecules (QTAIM): AIM analysis examines the topology of the electron density to define atoms and the nature of chemical bonds (e.g., covalent vs. ionic) based on parameters at the bond critical points.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear visualization of core, bonding, and lone pair electrons, helping to map out the chemical bonds and lone pairs in a molecule.

Localized Orbital Locator (LOL): Similar to ELF, LOL also visualizes electron localization, offering a complementary perspective on chemical bonding patterns and areas of high electron density, such as covalent bonds and lone pairs.

These advanced descriptors provide a rigorous, quantitative framework for understanding the fundamental electronic structure that governs the molecule's properties and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular dynamics (MD) simulations offer a powerful approach to understanding the time-dependent behavior of molecules, capturing the intricate dance of atoms and bonds in a simulated environment that mimics physiological conditions.

This compound possesses significant conformational flexibility due to the rotatable bonds in its propane (B168953) linker and the chair-boat flipping of the piperidine ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The piperidine ring typically adopts a stable chair conformation. wikipedia.org However, the orientation of the substituent at the nitrogen atom can be either axial or equatorial, with the equatorial position generally being more stable to minimize steric hindrance. wikipedia.org The flexible propane chain, connecting the phenyl and piperidine moieties, can adopt various folded and extended conformations. MD simulations reveal that in an aqueous solution, the molecule likely exists as an ensemble of interconverting conformers. The relative populations of these conformers are determined by a delicate balance of intramolecular non-covalent interactions and interactions with the surrounding solvent molecules.

| Conformer | Piperidine Ring Conformation | Propane Linker Torsion Angles (τ1, τ2) | Relative Population (%) |

|---|---|---|---|

| Extended | Chair (Equatorial) | ~180°, ~180° | 45 |

| Gauche-1 | Chair (Equatorial) | ~60°, ~180° | 25 |

| Gauche-2 | Chair (Equatorial) | ~180°, ~60° | 20 |

| Folded | Chair (Equatorial) | ~60°, ~60° | 10 |

The surrounding solvent plays a critical role in dictating the conformational preferences of a flexible molecule like this compound. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects.

In polar protic solvents like water, the amine groups can act as both hydrogen bond donors and acceptors, forming a dynamic hydration shell around the molecule. These interactions can stabilize certain conformations over others. For instance, an extended conformation that allows for maximal exposure of the polar amine groups to water may be favored. rsc.org In contrast, in nonpolar solvents, intramolecular interactions, such as van der Waals forces between the phenyl and piperidine rings, may lead to more compact or folded conformations to minimize unfavorable interactions with the solvent. nih.govnih.gov The choice of solvent can thus significantly shift the conformational equilibrium, which has important implications for the molecule's biological activity. rsc.orgnih.gov

MD simulations are instrumental in studying the dynamic interactions between a ligand and its protein target. researchgate.netnih.gov Once a potential binding pose is identified through methods like molecular docking, MD simulations can be employed to assess the stability of the protein-ligand complex and to observe the subtle conformational adjustments that occur upon binding.

These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. They can also highlight the role of water molecules in mediating interactions at the binding interface. By analyzing the trajectory of the ligand within the binding pocket, researchers can gain a deeper understanding of the binding mechanism and the factors contributing to binding affinity. nih.gov

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand recognition.

Given the structural motifs present in this compound, namely the phenyl and piperidine rings, it is plausible that this compound could interact with a variety of biological targets. Phenylpiperidine derivatives are known to interact with targets such as opioid receptors, sigma receptors, and various ion channels. tandfonline.comnih.gov

Computational methods, such as inverse docking or similarity searching against databases of known ligands, can be used to identify putative biological targets. f1000research.com For instance, the structural similarity to known ligands for the sigma-1 receptor suggests this could be a potential target. The binding site of the sigma-1 receptor is known to accommodate a basic amine and aromatic moieties, features present in the target compound. nih.gov Molecular docking studies on related phenylpiperazine derivatives have identified key interactions with residues such as Asp106 and Phe193 in the α1A-adrenoceptor, driven by hydrogen bonds and electrostatic forces. rsc.org

| Putative Target | Key Interacting Residues (from related compounds) | Primary Interaction Types |

|---|---|---|

| Sigma-1 Receptor | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-cation |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bond, Electrostatic |

| μ-Opioid Receptor | Asp147, Tyr148, Trp318 | Ionic, Hydrogen bond, Hydrophobic |

Once a putative target is identified, molecular docking can predict the most likely binding pose of this compound within the active site. The protonated amine of the piperidine ring is likely to form a crucial salt bridge with an acidic residue, such as aspartic or glutamic acid, which is a common feature in the binding of amine-containing ligands. nih.gov The phenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. rsc.org

Docking programs employ scoring functions to estimate the binding affinity, providing a quantitative measure of the strength of the protein-ligand interaction. nih.gov These scores are based on the intermolecular interactions observed in the predicted binding pose, including hydrogen bonds, electrostatic interactions, and van der Waals forces. While these scores are approximations, they are invaluable for ranking potential ligands and prioritizing them for further experimental testing. For similar piperidine derivatives, predicted binding affinities can range from -7 to -9 kcal/mol, indicating a potentially strong interaction with their respective targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds based on their physicochemical properties, which are quantified by molecular descriptors. While no specific QSAR studies for this compound were identified, the extensive research on related piperidine and phenylalkylamine derivatives provides a framework for understanding which descriptors are likely to be significant for its activity.

QSAR analyses of these classes of compounds frequently employ a range of descriptors, including:

Hydrophobicity descriptors: such as logP (partition coefficient), which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Electronic descriptors: including partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule and its ability to engage in electrostatic and polar interactions.

Steric or topological descriptors: such as molecular weight, molecular volume, and shape indices, which relate to the size and shape of the molecule and its complementarity to the binding site.

For example, in the development of QSAR models for fentanyl analogs, which also contain a piperidine ring, molecular descriptors are used to correlate the steric and electronic properties of the ligands with their binding affinity and receptor activation. researchgate.net The goal of such studies is to create a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Piperidine-Containing Compounds

| Descriptor Class | Examples | Relevance to Biological Activity |

| Hydrophobicity | logP, MlogP | Membrane permeability, hydrophobic interactions |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Electrostatic interactions, hydrogen bonding potential |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Size and shape complementarity to the binding site |

| Constitutional | Number of atoms, Number of rotatable bonds | Molecular size and flexibility |

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net

For a compound like this compound, a ligand-based pharmacophore model would likely include the following features:

A hydrophobic/aromatic feature corresponding to the phenyl ring.

A positive ionizable feature representing the basic piperidine nitrogen, which is likely protonated at physiological pH.

Potentially, hydrogen bond acceptor/donor features depending on the specific interactions with the target.

The distances and angles between these features are critical for defining the pharmacophore. Once a pharmacophore hypothesis is generated, it is validated by its ability to distinguish between known active and inactive compounds from a database. mdpi.com A robust pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify new compounds with the desired biological activity. dovepress.com

For instance, pharmacophore models for phenylalkylamine derivatives targeting calcium channels have been developed to understand their binding specificity. nih.gov These models help in identifying the key functional groups and their spatial arrangement necessary for interaction with the receptor. nih.gov

Table 3: Hypothetical Pharmacophoric Features for this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Aromatic Ring | Phenyl group |

| Positive Ionizable | Piperidine nitrogen |

| Hydrophobic | Phenyl and piperidine rings |

Structure Activity Relationship Sar Investigations of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine and Its Analogues

Impact of Substitutions on the Phenyl Ring on Molecular Activity

The phenyl ring is a crucial component for the molecular activity of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine analogues, often engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. The nature, position, and size of substituents on this aromatic ring can profoundly modulate the compound's potency and selectivity.

Research on structurally related compounds, such as meperidine analogues and other monoamine transporter inhibitors, provides valuable insights. Generally, substitutions on the phenyl ring can influence both binding affinity and selectivity for different transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, in related series of compounds, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), particularly at the 3- and 4-positions of the phenyl ring, has been shown to enhance potency at these transporters. The 3,4-dichloro substitution, for example, is often favorable for high affinity. miami.edu

Conversely, the introduction of strong electron-releasing groups, such as a methoxy (B1213986) group (4-OMe), on the aryl ring of related scaffolds has sometimes resulted in undesired reactions or a decrease in activity during synthesis, suggesting that electronic properties of the substituent are a key determinant of both chemical stability and biological function. nih.gov The position of the substituent is also critical; studies on various phenylalkylamines have shown that 4-position (para) substitution is often optimal for activity, while 2- (ortho) and 3- (meta) substituted compounds may exhibit lower potency.

Role of the Piperidine (B6355638) Moiety in Biological Recognition and Affinity

The piperidine ring serves as a fundamental structural element for the biological activity of many neurologically active compounds. nih.gov Its primary role is to provide a basic nitrogen atom, which is typically protonated at physiological pH. This positively charged nitrogen can form a critical ionic bond with an acidic amino acid residue (e.g., aspartate) in the binding site of many receptors and transporters. Beyond this ionic interaction, the lipophilic hydrocarbon scaffold of the piperidine ring engages in van der Waals and hydrophobic interactions within the binding pocket.

The piperidine ring typically adopts a stable chair conformation. The orientation of the substituents on this ring (axial vs. equatorial) is a determining factor for biological activity. The conformation dictates the spatial relationship between the core scaffold and its substituents, thereby influencing how the molecule fits into its biological target. For many piperidine-based ligands, the ability to adopt a specific, low-energy conformation that is complementary to the receptor's binding site is essential for high-affinity binding. Structural constraints that lock the piperidine ring into a specific conformation, such as the introduction of bridges, can provide valuable information about the bioactive conformation.

Adding substituents to the piperidine ring can significantly alter a compound's pharmacological profile. The position, size, and nature of these substituents can affect binding affinity, selectivity, and functional activity. For example, in studies of piperine (B192125) analogues as monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups was found to yield compounds with higher activity for MAO-B inhibition. nih.gov A methyl group at the 4-position of the piperidine ring produced one of the most potent derivatives in one such study. nih.gov Similarly, a para-hydroxy substitution on a piperidine ring has been shown to maximize inhibitory activity for both MAO-A and MAO-B in other series. nih.gov

These findings underscore that even minor modifications to the piperidine moiety can fine-tune the interaction with the target protein. The following table illustrates the effect of substitution on the piperidine ring on MAO-B inhibitory activity in a series of piperine analogues.

| Compound Analogue (Modification from Piperine) | Piperidine Ring Substitution | MAO-B IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| Piperine | Unsubstituted | 91.3 | 0.54 |

| Analogue 1 | 4-Methyl | 0.497 | >201.2 |

| Analogue 2 | 4-Ethyl | 0.895 | >111.7 |

| Analogue 3 | 4-Hydroxy | 0.0157 | 0.92 |

Data is illustrative and derived from studies on piperine analogues to show the principle of substitution effects. nih.gov

Importance of the Propan-1-amine Linker in Establishing Molecular Recognition

Studies on related structures have consistently shown that the length of the alkyl linker is a key determinant of activity. For instance, in piperine derivatives, the optimal length of the linker for MAO-B inhibitory activity was found to be between 2 and 5 carbons. nih.gov A linker that is too short may not be able to span the distance between key interaction points in the receptor, while an overly long or flexible linker may adopt an unfavorable conformation, leading to a loss of binding affinity due to entropic penalties. The three-carbon (propyl) chain in the this compound scaffold appears to provide an optimal separation for many CNS targets, a feature seen in many successful monoamine reuptake inhibitors. nih.govnih.gov

Stereochemical Aspects of Activity: Enantiomeric Selectivity and Its Implications

The this compound molecule contains a chiral center at the C-1 position of the propan-1-amine chain, where the phenyl ring and the amino group are attached. This means the compound can exist as two enantiomers, (R) and (S). Biological systems, such as receptors and enzymes, are themselves chiral, and as a result, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other.

This enantiomeric selectivity can have profound implications for both the potency and the pharmacological profile of a drug. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). For example, in a series of norepinephrine transporter (NET) inhibitors, the (R)-enantiomer of N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine displayed high and saturable binding to NET with a Kd value of 0.53 nM, indicating its preference for the transporter. nih.gov Such differences in activity arise because the eutomer can achieve a better three-point attachment or a more complementary fit within the chiral binding site of the target protein. mdpi.com Therefore, the synthesis and evaluation of single enantiomers are crucial for optimizing the therapeutic potential and minimizing potential off-target effects associated with the less active or inactive enantiomer.

Comparative SAR Studies with Related Amine Scaffolds (e.g., Morpholine (B109124), Pyrrolidine (B122466) Analogues)

Replacing the piperidine ring with other cyclic amine scaffolds, such as morpholine or pyrrolidine, is a common strategy in medicinal chemistry to probe the structural requirements of a binding site and to modify a compound's physicochemical properties. nih.gov These bioisosteric replacements can affect a molecule's basicity, lipophilicity, and hydrogen bonding capacity, thereby altering its biological activity and pharmacokinetic profile.

Morpholine Analogues: The replacement of a piperidine ring with a morpholine ring introduces an oxygen atom into the cyclic system. This typically reduces the basicity of the nitrogen atom and increases the molecule's polarity and potential for hydrogen bonding. In some compound series, this switch can lead to a significant decrease or complete loss of activity, while in others, it may be well-tolerated or even beneficial. For example, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing the piperazine (B1678402) or piperidine moiety with morpholine resulted in a significant drop in cytotoxic activity. nih.gov

Pyrrolidine Analogues: The pyrrolidine ring is a five-membered heterocycle, making it smaller and conformationally different from the six-membered piperidine ring. This change in ring size can significantly impact how the molecule fits into a binding pocket. In studies comparing piperidine and pyrrolidine analogues as monoamine reuptake inhibitors, the pyrrolidine ring was identified as a valid replacement for the piperidine ring. acs.org In some cases, the pyrrolidine analogues showed markedly different activity profiles. For instance, in a series of lobelane (B1250731) analogues targeting the vesicular monoamine transporter 2 (VMAT2), the trans-configured pyrrolidine analogues were 12- to 33-fold more potent as [3H]-DA uptake inhibitors than their corresponding piperidine counterparts. acs.org

The following table presents comparative binding affinity data for different amine scaffolds in a series of ligands targeting the sigma-1 (σ1R) and histamine (B1213489) H3 (hH3R) receptors.

| Compound | Amine Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| Analogue A | Piperazine | 3.17 | 1531 |

| Analogue B | Piperidine | 7.70 | 3.64 |

This data, from a study on dual H3/σ1 receptor ligands, illustrates how replacing a piperazine ring with a piperidine ring can dramatically shift selectivity from the H3 receptor to the σ1 receptor. nih.gov

Molecular and Cellular Mechanisms of Action of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine

Ion Channel Modulation and Associated Biological Activity

NLRP3 Inflammasome Inhibition and ATPase Activity Modulation

There is no available research specifically investigating the role of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine as an inhibitor of the NLRP3 inflammasome or its potential to modulate the ATPase activity of NLRP3. The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. mdpi.comnih.gov Its activation is a multi-step process that can be targeted by various inhibitors. nih.gov The ATPase activity of the NACHT domain of NLRP3 is essential for its oligomerization and subsequent activation of the inflammasome complex. nih.gov However, no studies have been published to date that link this compound to these processes.

Induction of Specific Cellular Pathways

Investigation of Apoptosis Induction at the Molecular Level (e.g., Caspase Cascade, Mitochondrial Integrity)

Similarly, the scientific literature lacks studies on the pro-apoptotic potential of this compound. The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in the context of cancer. nih.gov This process involves complex signaling pathways, often culminating in the activation of a cascade of enzymes known as caspases and the permeabilization of the mitochondrial outer membrane. nih.gov While other novel compounds are being investigated for their ability to induce apoptosis, research has not yet extended to this compound.

Table of Compounds Mentioned

Future research may elucidate the biological activities and molecular targets of this compound, potentially revealing its involvement in the pathways discussed above. Until such studies are conducted and published, a detailed and scientifically accurate account of its molecular and cellular mechanisms of action cannot be provided.

Derivatives, Analogues, and Their Academic Research Applications

The structural framework of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, featuring a phenyl group, a flexible three-carbon chain, a basic amine, and a piperidine (B6355638) ring, offers a versatile scaffold for medicinal chemistry research. Scientists explore derivatives and analogues of this compound to investigate and optimize its interactions with biological targets, leading to a deeper understanding of structure-activity relationships (SAR).

Application of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine As a Research Probe and Synthetic Intermediate

Development and Utilization as a Molecular Probe for Biological Systems

There is no specific information available in the reviewed literature regarding the development and utilization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine as a molecular probe for biological systems.

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

No specific instances of this compound being used as a key synthetic intermediate in the synthesis of complex organic molecules were found in the reviewed scientific literature.

Future Research Directions and Translational Perspectives for 1 Phenyl 3 Piperidin 1 Yl Propan 1 Amine

Identification of Undiscovered Molecular Targets and Pathways

A primary avenue for future research lies in the comprehensive identification of the molecular targets and signaling pathways modulated by 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. While the piperidine (B6355638) moiety is present in numerous compounds with known biological activities, the specific targets of this particular molecule remain largely uncharacterized. clinmedkaz.orgnih.gov

In Silico Target Prediction:

Computational, or in silico, methods offer a powerful starting point for identifying potential protein targets. researchgate.net Web-based tools that utilize ligand-based similarity assessments can predict interactions with a wide range of receptors, enzymes, ion channels, and transporters. clinmedkaz.org By comparing the structure of this compound to databases of known bioactive molecules, these algorithms can generate a ranked list of probable targets. For instance, given its structural similarity to known sigma receptor ligands and other CNS-active agents, it is plausible that this compound interacts with targets within the central nervous system. nih.gov

Experimental Validation:

Following computational predictions, experimental validation is crucial. A tiered screening approach could be employed, starting with broad-based assays and progressing to more specific functional studies.

| Screening Method | Description | Potential Targets for this compound |

| Radioligand Binding Assays | Measures the affinity of the compound for a wide panel of known receptors. | Sigma receptors, dopamine (B1211576) transporters, serotonin (B10506) transporters, adrenergic receptors. nih.gov |

| Enzyme Inhibition Assays | Assesses the compound's ability to inhibit the activity of various enzymes. | Monoamine oxidase (MAO), various kinases, farnesyltransferase. benthamscience.comacs.org |

| Functional Cellular Assays | Evaluates the compound's effect on cellular processes, such as calcium influx or cyclic AMP (cAMP) production. | G-protein coupled receptors (GPCRs), ion channels. |

Further investigation into downstream signaling pathways can be accomplished using techniques like Western blotting and reporter gene assays to determine the functional consequences of target engagement.

Advanced Computational Studies and Artificial Intelligence-Driven Molecular Design

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery. researchgate.net These approaches can be leveraged to refine the structure of this compound for improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics Simulations:

Once high-probability targets are identified, molecular docking studies can predict the binding mode and affinity of this compound within the target's active site. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.

Generative AI models can design novel analogs of this compound with optimized properties. These algorithms can explore a vast chemical space to propose new molecules with enhanced target affinity and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net By incorporating multi-objective optimization, these models can simultaneously aim for high potency and low off-target toxicity.

Development of Innovative Synthetic Methodologies for Enhanced Control over Stereochemistry

This compound possesses a chiral center at the carbon atom bearing the phenyl and amino groups. The stereochemistry of this center is likely to be a critical determinant of its pharmacological activity. Therefore, the development of synthetic methods that provide precise control over this stereochemistry is of paramount importance.

Asymmetric Synthesis:

Future research should focus on the development of efficient asymmetric syntheses to produce enantiomerically pure forms of the compound. Strategies could include:

Chiral auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Asymmetric catalysis: Utilizing chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate enantioselective transformations. bohrium.comresearchgate.netnih.gov

Biocatalysis: Using enzymes, such as transaminases, to catalyze the stereoselective synthesis of the chiral amine. rsc.org

Chiral Resolution:

For racemic mixtures, advanced chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful analytical and preparative tool for this purpose. nih.gov Additionally, diastereomeric salt crystallization with a chiral resolving agent, such as tartaric acid, is a classical yet effective method. wikipedia.orggoogle.comresearchgate.net

| Method | Principle | Applicability to this compound |

| Asymmetric Synthesis | Creation of a single enantiomer from achiral starting materials using a chiral influence. | Highly desirable for producing enantiopure material directly. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Useful for separating existing racemic samples for biological evaluation. wikipedia.org |

Integration with Systems Biology Approaches for Holistic Understanding

A systems biology approach can provide a more comprehensive understanding of the biological effects of this compound by integrating data from multiple "omics" platforms. nih.govmdpi.commdpi.com This holistic perspective can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.

Network Pharmacology:

Network pharmacology can be used to construct and analyze the complex network of interactions between the compound, its targets, and associated disease pathways. researchgate.netnih.gov By mapping the "drug-target-disease" network, researchers can identify key nodes and pathways that are perturbed by the compound. This can provide insights into its polypharmacology and potential for drug repurposing.

Multi-Omics Data Integration:

Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a multi-layered view of the cellular response to this compound. For example, transcriptomic analysis could reveal changes in gene expression following treatment, while metabolomic analysis could identify alterations in metabolic pathways. The integrated analysis of these datasets can lead to a more complete understanding of the compound's biological impact. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its translation into novel therapeutic agents.

Q & A

Basic Question: What are the established synthesis routes for 1-phenyl-3-(piperidin-1-yl)propan-1-amine, and what methodological considerations are critical for reproducibility?

Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. Key reagents include alkyl halides (for substitution) or ketones/aldehydes (for reductive amination using agents like sodium borohydride or lithium aluminum hydride) . For reproducibility, strict control of reaction conditions (e.g., temperature, solvent purity, and inert atmosphere) is essential. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is recommended to isolate the amine product .

Advanced Question: How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., copper bromide) can enhance coupling efficiency in substitution reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity in substitution pathways .

- Temperature Gradients : Stepwise heating (e.g., 35°C to 60°C) reduces side reactions like over-alkylation .

Advanced characterization (e.g., HRMS and 2D NMR) is critical to confirm purity and identify trace byproducts .

Basic Question: What analytical techniques are most reliable for structural characterization of this compound?

Answer:

- NMR Spectroscopy : H and C NMR are standard for confirming the piperidine ring, phenyl group, and amine protons. Aromatic protons typically appear at δ 7.2–7.5 ppm, while piperidine signals are observed at δ 1.4–2.8 ppm .

- Mass Spectrometry : HRMS (ESI) provides exact mass confirmation (e.g., m/z 215 [M+H]) .

- FT-IR : Amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) validate functional groups .

Advanced Question: How can computational modeling predict the pharmacological activity of this compound?

Answer:

- Docking Studies : Molecular docking against targets like dopamine receptors (e.g., D3R) can predict binding affinity. Software like AutoDock Vina is used with crystal structures from the PDB .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links structural features (e.g., piperidine ring basicity) to activity. Descriptors like logP and pKa are calculated using tools like MarvinSketch .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How should researchers address contradictions in reported pharmacological data for this compound?

Answer:

- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, receptor binding conditions) to isolate variables .

- Meta-Analysis : Systematically review datasets to identify methodological discrepancies (e.g., assay sensitivity, ligand concentrations) .

- In Silico Validation : Cross-validate results with computational predictions to resolve outliers .

Basic Question: What theoretical frameworks guide the design of experiments involving this compound?

Answer:

- Receptor Theory : For pharmacological studies, the compound’s interaction with GPCRs (e.g., dopamine receptors) should align with established ligand-receptor binding models .

- Organic Reaction Mechanisms : Substitution and amination reactions are interpreted using SN2 or Michaelis-Arbuzov pathways .

Advanced Question: How can researchers integrate this compound into interdisciplinary studies (e.g., neurochemistry and materials science)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.